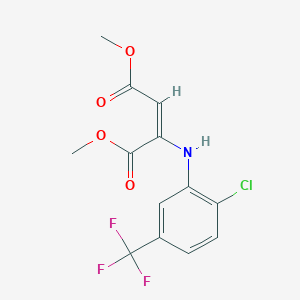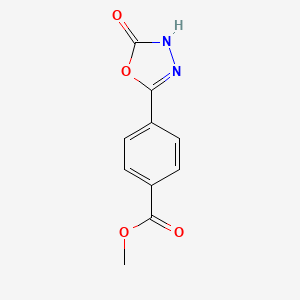
methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of hydrazides with carbon dioxide. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid, which is converted to the desired oxadiazole through a series of reactions involving hydrazine and carbon dioxide . The reaction conditions often require the use of strong acids like concentrated sulfuric acid or reagents such as phosphorus oxychloride (POCl3) .
Industrial Production Methods
In industrial settings, the production of oxadiazoles, including this compound, may involve more scalable and environmentally benign methods. These methods often utilize palladium-catalyzed cyclization reactions under carbon monoxide (CO) atmosphere with triethylamine (TEA) as a solvent . This approach minimizes the use of harsh reagents and allows for higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being studied for their anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with various molecular targets. In medicinal applications, the compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact pathways and targets depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar structural features but different reactivity and applications.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring, leading to different chemical properties and biological activities.
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring, known for its diverse pharmacological activities.
Uniqueness
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate stands out due to its specific combination of the oxadiazole ring and the benzoate group, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
methyl 4-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-12-10(14)16-8/h2-5H,1H3,(H,12,14) |
Clave InChI |
CAERDZZPKKXCNH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=NNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


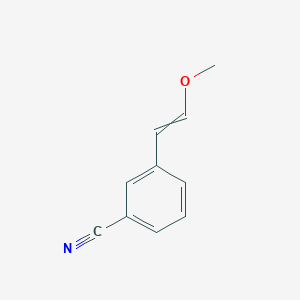
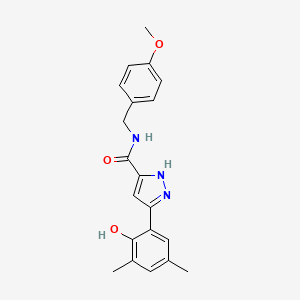
![2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088755.png)
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B14088759.png)
![(S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14088764.png)
![2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol](/img/structure/B14088771.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B14088774.png)
![8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088783.png)
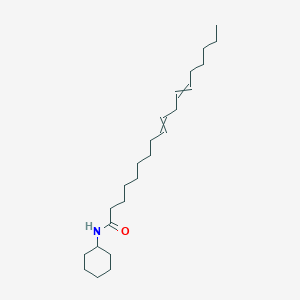
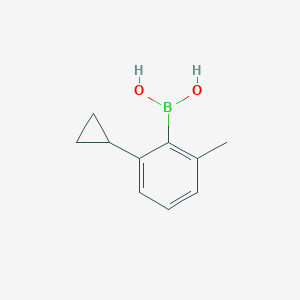
![Methyl 4-{6-methoxy-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14088794.png)
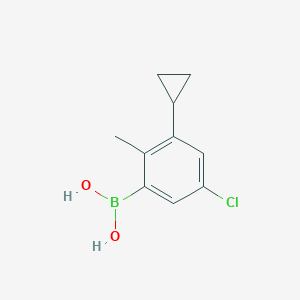
![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088817.png)
